2-(4-methoxybenzenesulfonamido)propanoic acid
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Overview
Description
2-(4-Methoxybenzenesulfonamido)propanoic acid, also known as N-[(4-methoxyphenyl)sulfonyl]alanine, is an organic compound with the molecular formula C10H13NO5S. This compound is characterized by the presence of a methoxy group attached to a benzene ring, which is further connected to a sulfonamido group and a propanoic acid moiety. It is a solid at room temperature with a melting point of 138-141°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-methoxybenzenesulfonamido)propanoic acid typically involves the reaction of 4-methoxybenzenesulfonyl chloride with alanine in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate sulfonamide, which is subsequently hydrolyzed to yield the final product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-(4-Methoxybenzenesulfonamido)propanoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonamido group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Formation of 2-(4-hydroxybenzenesulfonamido)propanoic acid.
Reduction: Formation of 2-(4-methoxyphenylamino)propanoic acid.
Substitution: Formation of derivatives with different functional groups replacing the methoxy group.
Scientific Research Applications
2-(4-Methoxybenzenesulfonamido)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-methoxybenzenesulfonamido)propanoic acid is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its sulfonamido and methoxy groups. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
2-(4-Methoxyphenoxy)propanoic acid: Similar structure but with an ether linkage instead of a sulfonamido group.
4-Methoxybenzenesulfonamide: Lacks the propanoic acid moiety.
N-(4-Methoxyphenyl)sulfonylglycine: Similar sulfonamido group but with glycine instead of alanine.
Uniqueness: 2-(4-Methoxybenzenesulfonamido)propanoic acid is unique due to the combination of its sulfonamido and propanoic acid functionalities, which confer distinct chemical and biological properties compared to its analogs .
Properties
CAS No. |
85622-69-1 |
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Molecular Formula |
C10H13NO5S |
Molecular Weight |
259.3 |
Purity |
98 |
Origin of Product |
United States |
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